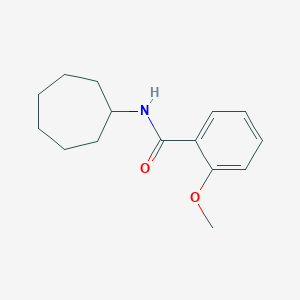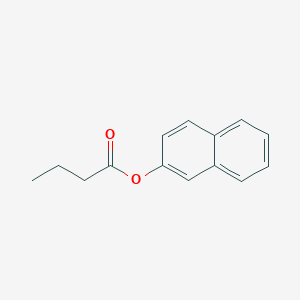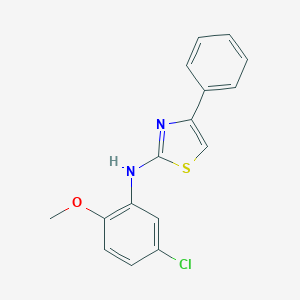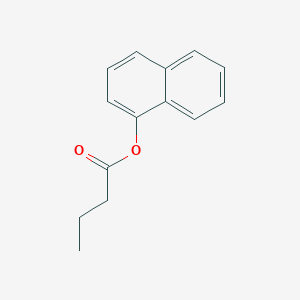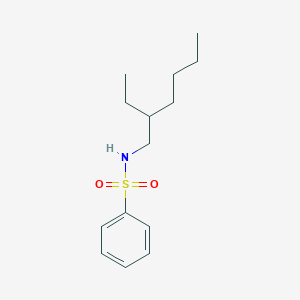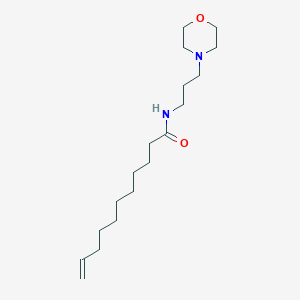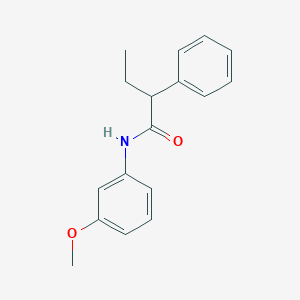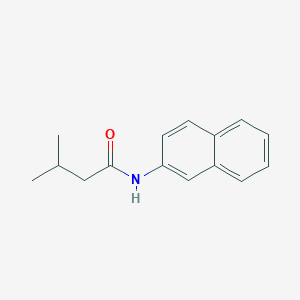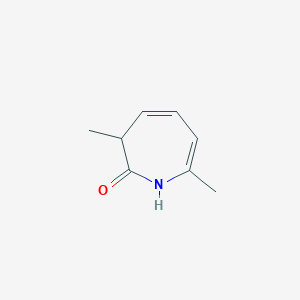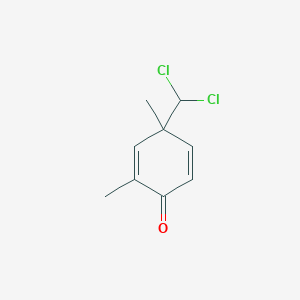
2,4,6-Tri-tert-butylpyridine
Overview
Description
2,4,6-Tri-tert-butylpyridine is an organic compound with the molecular formula C16H27N. It is a derivative of pyridine, characterized by the presence of three tert-butyl groups at the 2, 4, and 6 positions on the pyridine ring. This compound is known for its steric hindrance, which makes it a valuable reagent in various chemical reactions, particularly those requiring non-nucleophilic bases.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tri-tert-butylpyridine (TTBP) is glycals . TTBP serves as an efficient catalyst for highly stereoselective glycosylations of various glycals . Glycals are cyclic enol ethers derived from sugars and play a crucial role in the synthesis of complex carbohydrates.
Mode of Action
TTBP interacts with its targets through an interesting single hydrogen bond mediated protonation . The counteranions also play a role in the outcome of the reaction .
Biochemical Pathways
The biochemical pathway affected by TTBP involves the glycosylation reactions of glycals . Glycosylation is a critical biochemical process that attaches a glycosyl group to a molecule, often a protein, which can significantly alter its function and properties.
Result of Action
The result of TTBP’s action is the highly stereoselective glycosylation of glycals . This means that TTBP can control the spatial arrangement of the glycosyl group in the resulting molecule, which can have significant implications for the molecule’s biological activity.
Action Environment
The action of TTBP can be influenced by various environmental factors. For instance, the presence of counteranions in the reaction environment can affect the outcome of the glycosylation reaction . .
Biochemical Analysis
Biochemical Properties
2,4,6-Tri-tert-butylpyridine can serve as an alternative amide activation system for direct conversions of secondary and tertiary amides . Reductive (di)alkylations, condensations, and Bischler-Napieralski reactions with this compound deliver higher or similar yields compared with pyridine derivatives 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .
Cellular Effects
It is known that it can serve as an alternative amide activation system for direct conversions of secondary and tertiary amides . This suggests that it may have an impact on cellular processes involving these types of amides.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an alternative amide activation system for direct conversions of secondary and tertiary amides . It is able to bind protons, which suggests that it may interact with biomolecules through protonation .
Temporal Effects in Laboratory Settings
It is known that it can be easily recovered and reused , suggesting that it may have long-term stability.
Metabolic Pathways
Its role as an alternative amide activation system suggests that it may interact with enzymes involved in amide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tri-tert-butylpyridine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with pyridine in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the tert-butyl groups replace the hydrogen atoms at the 2, 4, and 6 positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri-tert-butylpyridine is primarily involved in substitution reactions due to its steric hindrance. It is a strong base and can deprotonate various substrates, making it useful in deprotonation reactions. Additionally, it can participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Oxidation: This compound is relatively resistant to oxidation due to the steric protection provided by the tert-butyl groups.
Reduction: It does not readily undergo reduction reactions.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In deprotonation reactions, the resulting products are often the conjugate bases of the substrates.
Scientific Research Applications
2,4,6-Tri-tert-butylpyridine has several applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in various organic synthesis reactions, including the preparation of enolates and the deprotonation of weak acids.
Biology: While not commonly used directly in biological studies, its derivatives and complexes can be employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Its role in medicinal chemistry is limited, but it can be used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of polymers and as a stabilizer in certain chemical processes due to its resistance to oxidation and thermal degradation.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but with only two tert-butyl groups, making it less sterically hindered.
2,4,6-Tri-tert-butylpyrimidine: A pyrimidine derivative with similar steric properties but different electronic characteristics due to the presence of an additional nitrogen atom in the ring.
2,6-Di-tert-butyl-4-methylpyridine: Another derivative with a methyl group at the 4 position, offering different reactivity and steric properties.
Uniqueness: 2,4,6-Tri-tert-butylpyridine is unique due to its high degree of steric hindrance, which makes it an excellent non-nucleophilic base. This property is particularly valuable in reactions where nucleophilic bases would lead to unwanted side reactions. Its stability and resistance to oxidation also make it a preferred choice in various industrial applications.
Properties
IUPAC Name |
2,4,6-tritert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFMGSESVXXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174245 | |
| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20336-15-6 | |
| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020336156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20336-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tri-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TTBP primarily acts as a sterically hindered base, meaning its bulky tert-butyl groups restrict its ability to act as a nucleophile. This steric hindrance dictates its interaction with other molecules. For instance, TTBP forms a frustrated Lewis pair (FLP) with [(acridine)BCl2][AlCl4], where both components are Lewis acidic but steric constraints prevent their direct interaction. This FLP can heterolytically activate H2, adding a hydride to the acridine's C9 position and a proton to TTBP. [] Similarly, protonated TTBP salts exhibit unique reactivity due to strained interactions with anions. For example, TTBP hydrochloride catalyzes the addition of water to glycals, forming silyl-protected 2-deoxy-hemiacetals. The reaction's dependence on water concentration suggests a mechanism distinct from typical Brønsted acid catalysis, likely involving C-H···anion interactions. []
A: * Molecular Formula: C17H29N []* Molecular Weight: 247.43 g/mol []* Spectroscopic Data: TTBP’s structure has been confirmed using NMR spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction. []
A: TTBP is soluble in common organic solvents like dichloromethane, chloroform, alcohol, ether, and acetonitrile. [] It is typically handled and stored under a nitrogen atmosphere and refrigerated to maintain its purity and prevent degradation. []
A: TTBP is widely utilized as a non-nucleophilic base in organic synthesis, particularly in glycosylation reactions where it scavenges the acid byproduct. [] Furthermore, TTBP has demonstrated catalytic activity in various reactions, including:
- Trifluoromethanesulfonylation of indoles: The Tf2O/TTBP system efficiently produces indole and biindolyl triflones. [, ]
- C-Ferrier glycosylation: Protonated TTBP triflate salt catalyzes diastereoselective C-Ferrier glycosylation of glycals, utilizing unique anionic triflate and H2O hydrogen-bond interactions for allylsilane activation. []
- Stereoselective synthesis of thioglycosides: The sterically strained Brønsted pair complex of TTBP and hydrochloric acid activates thiols, facilitating the organocatalytic synthesis of 2-deoxy-β-thioglycosides from glycals. []
A: While the provided research papers do not extensively detail computational studies on TTBP itself, they highlight its use in studying other molecules. For instance, quantum chemical calculations were employed to investigate the anionic states of six-membered aromatic phosphorus heterocycles, including phosphabenzene. [] Additionally, DFT calculations were used to study the CO2 activation mechanism by rhenium hydride/B(C6F5)3 frustrated Lewis pairs. []
A: The steric bulk of the tert-butyl groups in TTBP is crucial for its activity and selectivity. The bulky nature prevents it from acting as a nucleophile, enabling its role as a sterically hindered base. [, ] Replacing the tert-butyl groups with less bulky substituents could alter its reactivity and lead to different reaction outcomes.
A: TTBP is generally stable when stored under appropriate conditions (nitrogen atmosphere, refrigeration). [] The research papers do not detail specific formulation strategies for this compound.
ANone: The provided research papers primarily focus on the synthetic and catalytic applications of TTBP. Therefore, they do not provide comprehensive information regarding SHE regulations, PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, transporter interactions, enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications.
A: While the provided papers mainly focus on chemical synthesis, TTBP's properties make it relevant across disciplines. For instance, its use in studying frustrated Lewis pairs connects to broader themes in catalysis and materials science. [] Furthermore, its application in glycosylation reactions has implications for carbohydrate chemistry and potentially drug development. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



